molecular formula C15H11N3O3 B2592538 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 400075-08-3

2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2592538
CAS No.: 400075-08-3
M. Wt: 281.271
InChI Key: IFHVHRQHVSBXAS-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazolone core substituted with a nitrophenyl group at the 2-position and a phenyl group at the 4-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation: 3-nitrobenzaldehyde reacts with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted pyrazolones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure with the nitro group at the 4-position.

    2-(3-aminophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one: Amino group instead of the nitro group.

    2-(3-nitrophenyl)-4-methyl-1,2-dihydro-3H-pyrazol-3-one: Methyl group instead of the phenyl group at the 4-position.

Uniqueness

The unique combination of the nitro and phenyl groups in 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

IUPAC Name

2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-14(11-5-2-1-3-6-11)10-16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVHRQHVSBXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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